

# Protocol for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone

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## Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

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An In-depth Technical Guide to the Synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**

## Introduction

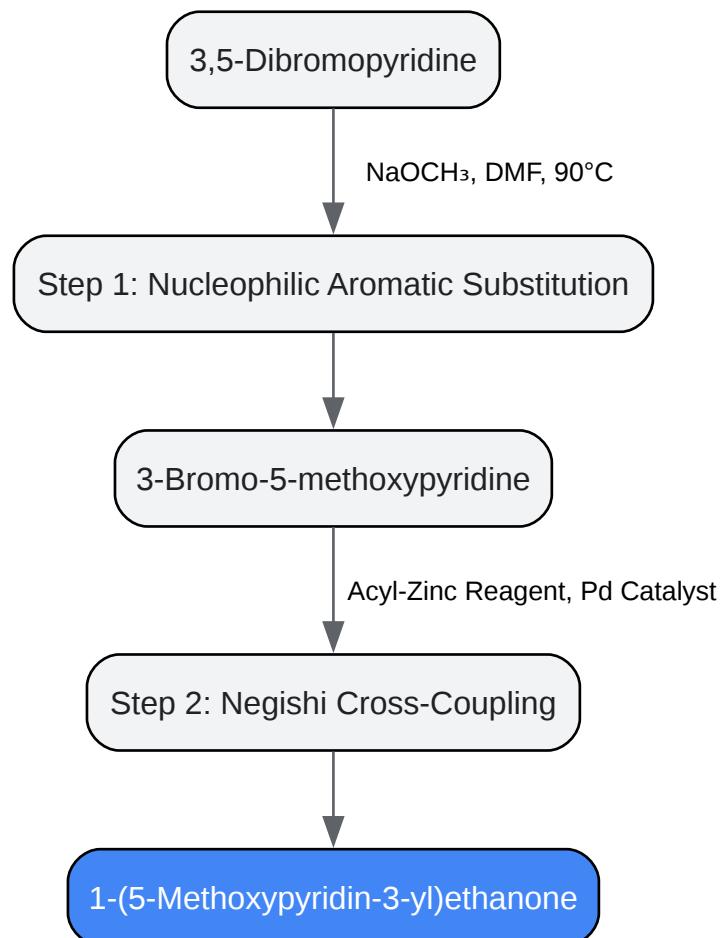
**1-(5-Methoxypyridin-3-yl)ethanone** is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, appearing in compounds targeting various therapeutic areas. The presence of the methoxy and acetyl groups at the 3- and 5-positions provides versatile handles for further chemical modification, making it an attractive starting material for drug discovery and development professionals.

This application note provides a comprehensive and reliable two-step protocol for the synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**. The described methodology begins with the preparation of the key intermediate, 3-bromo-5-methoxypyridine, followed by a palladium-catalyzed Negishi cross-coupling reaction to introduce the acetyl group. The rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic process.

## Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the selective monomethylation of 3,5-dibromopyridine to yield the crucial precursor, 3-bromo-5-methoxypyridine. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide.

The second stage employs a Negishi cross-coupling reaction.<sup>[1][2]</sup> This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple the organohalide (3-bromo-5-methoxypyridine) with an organozinc reagent. This method is chosen for its high functional group tolerance and efficiency in forming C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bonds.<sup>[2]</sup>



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Caption: Overall workflow for the synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**.

## Part 1: Synthesis of 3-Bromo-5-methoxypyridine

This protocol details the preparation of the key intermediate from 3,5-dibromopyridine and sodium methoxide, generated in situ from sodium hydride and methanol.

## Materials and Equipment

Reagent/Material	Grade	Supplier Example
3,5-Dibromopyridine	ReagentPlus®, 98%	Sigma-Aldrich
Sodium Hydride (60% in oil)	Reagent Grade	Sigma-Aldrich
Methanol (Anhydrous)	≥99.8%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich
Diethyl Ether	ACS Reagent, ≥99.0%	Sigma-Aldrich
Sodium Sulfate (Anhydrous)	Reagent Grade	Sigma-Aldrich
Brine (Saturated NaCl solution)	N/A	N/A
Silica Gel	60 Å, 230-400 mesh	Sigma-Aldrich
Round-bottom flasks, Condenser, Magnetic stirrer, Heating mantle	N/A	N/A

## Experimental Protocol

- Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere.
- Reagent Addition: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (450 mL). Carefully add 60% sodium hydride in mineral oil (11.4 g, 285 mmol) to the DMF in portions at room temperature. Causality: An inert atmosphere is crucial as sodium hydride reacts violently with water and moisture.
- Methoxide Formation: Slowly add anhydrous methanol (11.5 mL, 285 mmol) to the suspension. The addition is exothermic and may cause gas evolution (H<sub>2</sub>). Heat the resulting solution to 60°C to ensure complete reaction.[3][4]
- Addition of Starting Material: Once the solution is homogeneous, add 3,5-dibromopyridine (45 g, 190 mmol).[3]
- Reaction: Heat the reaction mixture to 90°C and maintain for 1 hour, monitoring the progress by TLC or LC-MS.[3]

- Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding water (50 mL). Causality: Quenching deactivates any unreacted sodium hydride and prepares the mixture for extraction.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
- Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).<sup>[4]</sup>
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.<sup>[5]</sup>

Parameter	Value	Reference
Starting Material	3,5-Dibromopyridine (45 g)	[3]
Reagents	NaH (60%), Methanol	[3]
Solvent	Anhydrous DMF	[3]
Temperature	90°C	[3]
Reaction Time	1 hour	[3]
Expected Yield	~73%	[5]

## Part 2: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone

This section outlines a representative Negishi cross-coupling protocol to synthesize the final product.

## Materials and Equipment

Reagent/Material	Grade	Supplier Example
3-Bromo-5-methoxypyridine	From Part 1	N/A
Zinc Dust	<10 µm, ≥98%	Sigma-Aldrich
1,2-Dibromoethane	99%	Sigma-Aldrich
Acetyl Chloride	ReagentPlus®, ≥99%	Sigma-Aldrich
Pd <sub>2</sub> (dba) <sub>3</sub>	Reagent Grade	Sigma-Aldrich
XPhos	≥98%	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Sigma-Aldrich
Saturated NH <sub>4</sub> Cl solution	N/A	N/A

## Experimental Protocol

- Activation of Zinc: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 eq). Add anhydrous THF, followed by 1,2-dibromoethane (0.1 eq), and heat the suspension to 65°C for 30 minutes. Cool to room temperature. Causality: This step activates the zinc surface, which is essential for the subsequent formation of the organozinc reagent.
- Formation of Organozinc Reagent: Slowly add acetyl chloride (1.2 eq) to the activated zinc suspension in anhydrous THF. The reaction is exothermic. Stir at room temperature for 1-2 hours until the organozinc reagent is formed.
- Coupling Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 3-bromo-5-methoxypyridine (1.0 eq), Pd<sub>2</sub>(dba)<sub>3</sub> (0.02 eq), and XPhos (0.04 eq) in anhydrous THF.
- Cross-Coupling: Transfer the prepared organozinc solution to the flask containing the pyridine substrate and catalyst via cannula.
- Reaction: Heat the reaction mixture to 65°C (reflux) and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. Causality: The palladium catalyst facilitates the cross-coupling by undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.<sup>[1]</sup>

- Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain **1-(5-Methoxypyridin-3-yl)ethanone**.

## Product Characterization

The final product, **1-(5-Methoxypyridin-3-yl)ethanone**, is typically a solid at room temperature.[\[6\]](#)

Property	Value	Reference
CAS Number	886364-74-5	<a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[6]</a>
Molecular Weight	151.16 g/mol	<a href="#">[6]</a>
Appearance	Solid	<a href="#">[6]</a>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	Expected δ (ppm): ~8.4 (s, 1H), ~8.2 (s, 1H), ~7.6 (s, 1H), ~3.9 (s, 3H, OCH <sub>3</sub> ), ~2.6 (s, 3H, COCH <sub>3</sub> )	Predicted
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	Expected δ (ppm): ~196 (C=O), ~156, ~144, ~138, ~133, ~118, ~56 (OCH <sub>3</sub> ), ~27 (CH <sub>3</sub> )	Predicted
Mass Spec (ESI)	m/z: 152.06 [M+H] <sup>+</sup>	Predicted

## Safety and Handling

### **1-(5-Methoxypyridin-3-yl)ethanone:**

- Hazard Class: Acute Toxicity 4, Oral.[6]
- Signal Word: Warning.[6]
- Hazard Statements: H302 (Harmful if swallowed).[6]
- Pictogram: GHS07.[6]

#### General Precautions:

- All manipulations should be performed in a well-ventilated fume hood.[7]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]
- Sodium hydride is highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.
- Avoid inhalation of dust and vapors.[8]
- In case of accidental contact, wash the affected area immediately with plenty of water.[9]
- Dispose of chemical waste in accordance with local regulations.[7]

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